molecular formula C11H6F2N2O3 B1423684 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 1291487-13-2

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No. B1423684
M. Wt: 252.17 g/mol
InChI Key: AHKBORHBZDSFRD-UHFFFAOYSA-N
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Description

“3,4-Difluorophenylacetic acid” and “3,4-Difluorophenylboronic acid” are two compounds that contain a “3,4-Difluorophenyl” group . These compounds are used as building blocks in the synthesis of several organic compounds .


Synthesis Analysis

The synthesis of compounds containing a “3,4-Difluorophenyl” group can involve various methods. For instance, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another example is the synthesis of “2-(3,4-difluorophenyl)cyclopropanamine” derivatives .


Molecular Structure Analysis

The molecular formula of “3,4-Difluorophenylboronic acid” is CHBFO, with an average mass of 157.911 Da and a monoisotopic mass of 158.035065 Da .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Difluorophenyl” compounds can vary. For instance, “3,4-Difluorophenylacetic acid” has a linear formula of F2C6H3CH2CO2H .

Scientific Research Applications

Antibacterial Properties

  • Research has shown that certain arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, exhibit significant antibacterial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria. One study specifically identified 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid as having excellent in vitro potency and in vivo efficacy (Chu et al., 1986).

Crystal and Docking Studies

  • Crystal studies and docking studies were conducted on some novel fluorinated pyridazinone derivatives, closely related to the chemical . These studies have led to insights into their structural properties and potential applications in antibacterial treatments (Sowmya et al., 2013).

Synthesis and Properties

  • The compound has been synthesized in various studies, highlighting its potential for further chemical modifications and applications in medicinal chemistry. These studies emphasize its utility in creating new molecules with potential biological activities, such as antimicrobial and antifungal properties (Jacobsen et al., 1991).

Potential Application in Wheat Cultivation

  • An improved synthesis method for new pyridazine type hybridizing agents for wheat, closely related to 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, was developed, indicating possible agricultural applications, particularly in crop improvement and protection (Geng Zeng-yan, 2011).

Safety And Hazards

Safety data sheets indicate that compounds containing a “3,4-Difluorophenyl” group can be hazardous. For example, “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid” is toxic if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-(3,4-difluorophenyl)-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O3/c12-7-2-1-6(5-8(7)13)15-4-3-9(16)10(14-15)11(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKBORHBZDSFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=O)C(=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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